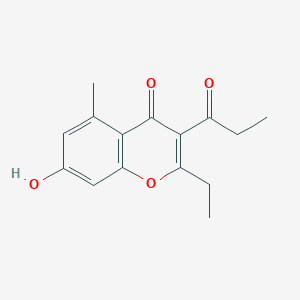2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
CAS No.: 62036-43-5
Cat. No.: VC15912055
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62036-43-5 |
|---|---|
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 2-ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one |
| Standard InChI | InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3 |
| Standard InChI Key | SBFGHBUNYIJICS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)O)C(=O)CC |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Configuration
The compound’s structure is based on the 4H-1-benzopyran-4-one scaffold, a bicyclic system comprising a benzene ring fused to a γ-pyrone ring. Key substitutions include:
-
2-position: Ethyl group (–CH₂CH₃)
-
3-position: Propanoyl group (–COCH₂CH₃)
-
5-position: Methyl group (–CH₃)
-
7-position: Hydroxyl group (–OH)
These substituents influence the molecule’s electronic distribution, solubility, and intermolecular interactions. The ethyl and propanoyl groups at positions 2 and 3 introduce steric bulk, potentially affecting binding interactions in biological systems .
Table 1: Molecular Identity of 2-Ethyl-7-Hydroxy-5-Methyl-3-Propanoyl-4H-1-Benzopyran-4-One
| Property | Value |
|---|---|
| CAS Number | 62036-43-5 |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.285 g/mol |
| IUPAC Name | 2-Ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one |
| SMILES | CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)C)OC(=O)CC |
The molecular formula C₁₅H₁₆O₄ corresponds to a monoisotopic mass of 260.105 Da, with a calculated exact mass of 260.10500 .
Physicochemical Properties
Predicted Physical Parameters
Experimental data for this compound is sparse, but computational predictions offer preliminary insights:
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not Available | |
| Density | 1.283 ± 0.06 g/cm³ | |
| pKa | 7.15 ± 0.40 | |
| LogP (Partition Coefficient) | 2.962 |
The pKa of 7.15 suggests moderate acidity, likely attributable to the hydroxyl group at position 7. The LogP value of 2.962 indicates moderate lipophilicity, aligning with the presence of nonpolar ethyl and propanoyl groups .
Synthesis and Derivative Chemistry
Synthetic Routes for Analogous Chromones
While no direct synthesis protocol for this compound is documented in the provided sources, methods for structurally related chromones highlight common strategies:
-
Claisen-Schmidt Condensation: Used to form the chromone backbone from substituted acetophenones and aldehydes .
-
Fries Rearrangement: Facilitates acyl group migration in phenolic esters, relevant for introducing propanoyl groups .
-
Protection/Deprotection of Hydroxyl Groups: Critical for regioselective functionalization, as seen in the synthesis of 7-hydroxy-5-methyl derivatives .
For example, the synthesis of 2-(2-oxopropyl)-7-hydroxy-5-methyl-4H-1-benzopyran-4-one (CAS 40738-40-7) involves a four-step sequence starting from 1-(2,4-dihydroxy-6-methylphenyl)ethanone, utilizing potassium carbonate-mediated cyclization and boron tribromide-mediated deprotection .
Derivatives and Modifications
The propanoyl group at position 3 in the target compound suggests potential for further derivatization, such as:
-
Esterification: Reacting the hydroxyl group at position 7 with acyl chlorides to enhance lipophilicity.
-
Reductive Amination: Converting the ketone group in the propanoyl moiety to secondary amines for biological activity modulation .
Biological and Pharmacological Considerations
Activity of Chromone Derivatives
Chromones are known for antioxidant, anti-inflammatory, and anticancer properties. For instance:
-
7-Hydroxy-5-methyl-2-(2-oxopropyl)chromone exhibits radical-scavenging activity due to its phenolic –OH group .
-
Hesperetin-7-methyl ether (CAS 28590-40-1), a flavanone derivative, shows antimicrobial and neuroprotective effects .
Although specific studies on 2-ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one are absent, its structural features suggest potential bioactivity warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume